molecular formula C12H20O3 B1325303 8-Cyclobutyl-8-oxooctanoic acid CAS No. 898766-85-3

8-Cyclobutyl-8-oxooctanoic acid

Cat. No.: B1325303
CAS No.: 898766-85-3
M. Wt: 212.28 g/mol
InChI Key: PFFDQUOOAOYQHO-UHFFFAOYSA-N
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Description

8-Cyclobutyl-8-oxooctanoic acid is a chemical compound with the CAS Number: 898766-85-3 and a linear formula of C12H20O3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H20O3/c13-11(10-6-5-7-10)8-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) . The molecular weight of the compound is 212.29 .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 212.29 and a linear formula of C12H20O3 .

Scientific Research Applications

Evaluation of Medium Chain Fatty Acid Metabolism

8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a radiotracer related to 8-Cyclobutyl-8-oxooctanoic acid, was synthesized for evaluating medium chain fatty acid metabolism in the liver. This tracer is metabolized via beta-oxidation in the liver, suggesting its utility in studying fatty acid metabolism and liver function (Lee et al., 2004).

Role in Fungal Development and Host Interactions

A study on Aspergillus fumigatus indicated that dioxygenases similar to mammalian cyclooxygenases, which could involve compounds like this compound, play a role in fungal development and host interactions. This highlights the compound's relevance in the study of pathogen development (Dagenais et al., 2008).

Plant Metabolism Research

The synthesis of compounds related to this compound, such as 12-Oxophytodienoic acid and its derivatives, is important for understanding plant metabolism. These compounds are crucial in plant metabolic pathways and could be used in plant physiological studies (Crombie & Mistry, 1991).

Antiviral Research

Research into the synthesis of cyclobutyl nucleoside analogues, which may include this compound derivatives, has shown promise in antiviral activity. These studies contribute to the development of new antiviral drugs (Bisacchi et al., 1991).

Synthesis of Labelled Fatty Acids

Methyl 8-oxooctanoate, similar to this compound, has been used in the synthesis of labelled fatty acid methyl esters. This is significant for studying metabolic pathways involving fatty acids (Adlof, 1987).

Study of Cyclobutyl Drugs in Cancer Treatment

Cyclobutyl drugs, potentially including derivatives of this compound, have gained attention in cancer treatment due to their unique structural properties. This includes studies on their structure-activity relationships and therapeutic applications (Ren et al., 2022).

Antimycobacterial Activity Studies

Compounds like 1-(5-cyclobutyl-1,3-oxazol-2-yl) derivatives, related to this compound, have been investigated for their antimycobacterial activities. These studies are essential in developing treatments against drug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Properties

IUPAC Name

8-cyclobutyl-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(10-6-5-7-10)8-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFDQUOOAOYQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645362
Record name 8-Cyclobutyl-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-85-3
Record name η-Oxocyclobutaneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclobutyl-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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